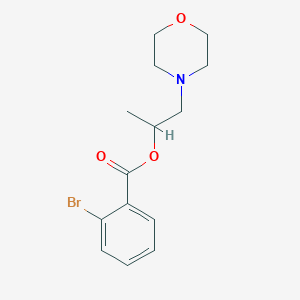
1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate, also known as MPB, is a chemical compound that has been extensively studied for its biochemical and physiological effects. MPB is widely used in scientific research as a tool for investigating the mechanisms of various biological processes.
Mecanismo De Acción
The mechanism of action of 1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and ion channels. This compound may also interact with other proteins and molecules in the cell, which could contribute to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and ion channels, which could contribute to its effects on nerve transmission and other biological processes. This compound has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological effects. However, there are also some limitations to its use. This compound can be toxic at high concentrations, and its effects can be difficult to interpret in complex biological systems.
Direcciones Futuras
There are several future directions for research on 1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate. One area of interest is the development of new derivatives of this compound with improved biological activity and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of this compound. Finally, this compound could be investigated as a potential therapeutic agent for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate can be synthesized by reacting 2-bromobenzoic acid with morpholine and isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through an intermediate, which is then converted to this compound by the addition of a suitable solvent. The purity of this compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate has been used extensively in scientific research to investigate various biological processes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This compound has also been shown to inhibit the activity of certain ion channels, such as the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses.
Propiedades
Fórmula molecular |
C14H18BrNO3 |
|---|---|
Peso molecular |
328.2 g/mol |
Nombre IUPAC |
1-morpholin-4-ylpropan-2-yl 2-bromobenzoate |
InChI |
InChI=1S/C14H18BrNO3/c1-11(10-16-6-8-18-9-7-16)19-14(17)12-4-2-3-5-13(12)15/h2-5,11H,6-10H2,1H3 |
Clave InChI |
AILYVIRIWNVSDL-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=CC=C2Br |
SMILES canónico |
CC(CN1CCOCC1)OC(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)



![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)






